molecular formula C12H16N2O B11821865 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Cat. No.: B11821865
M. Wt: 204.27 g/mol
InChI Key: AUFKVMFTOFAZLO-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features both a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde typically involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde
  • 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde
  • 2-(3-Ethylpyridin-2-yl)piperidine-1-carbaldehyde

Uniqueness

2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-4-7-13-12(10)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3

InChI Key

AUFKVMFTOFAZLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2CCCCN2C=O

Origin of Product

United States

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